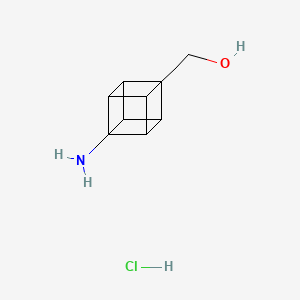

((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride

説明

BenchChem offers high-quality ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-aminocuban-1-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11;/h2-7,11H,1,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDYQXWFJDGXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride in Advanced Drug Design

Strategic Relevance in Medicinal Chemistry

The relentless pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery has driven a paradigm shift from flat, sp²-hybridized aromatic systems to rigid, sp³-rich three-dimensional scaffolds. Among these, the cubane core stands out as the premier bioisostere for the benzene ring[1].

The compound ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride represents a highly versatile, bifunctional 1,4-disubstituted cubane building block. By offering an amine and a hydroxymethyl exit vector perfectly aligned to mimic para-substituted benzenes, this molecule allows medicinal chemists to directly swap problematic aromatic rings with a metabolically stable, highly soluble aliphatic cage[2]. This guide provides an in-depth analysis of its chemical properties, the causality behind its pharmacokinetic advantages, and field-proven protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Data

The utility of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride stems from its unique geometry. The cubane skeleton possesses a diagonal distance of 2.72 Å, which is a near-perfect geometric match for the 2.79 Å diameter of a benzene ring[3]. However, unlike benzene, cubane breaks molecular planarity, significantly altering the crystal packing energy and lipophilicity of the parent drug.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | (4-aminocuban-1-yl)methanol;hydrochloride[4] |

| CAS Number | 2108611-48-7[4] |

| Molecular Formula | C₉H₁₂ClNO (C₉H₁₁NO · HCl)[4] |

| Molecular Weight | 185.65 g/mol [4] |

| Topological Polar Surface Area | 46.3 Ų[4] |

| Form | Solid (typically white to light-yellow powder) |

| Key Functional Vectors | 1° Amine (HCl salt), 1° Alcohol (-CH₂OH) |

Pharmacokinetic Causality: The Bioisosteric Advantage

Replacing a benzene ring with the ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol scaffold is not merely a structural novelty; it is a calculated pharmacokinetic intervention based on Eaton's Hypothesis[3]. The causality behind the observed improvements in drug profiles relies on two fundamental principles of molecular orbital theory and thermodynamics:

-

Metabolic Stability via Ring Strain: The 90° bond angles of the cubane core induce extreme ring strain. To compensate, the carbon atoms rehybridize, pushing more s-character into the exocyclic C-H bonds. This increased s-character shortens the C-H bonds and significantly increases their bond dissociation energy (BDE). Consequently, these bonds become highly resistant to hydrogen atom transfer (HAT) mechanisms utilized by Cytochrome P450 (CYP450) enzymes, drastically reducing oxidative clearance[1].

-

Aqueous Solubility via Disrupted Planarity: Flat aromatic rings tend to stack via π-π interactions, leading to high crystal lattice energies and poor aqueous solubility. The 3D geometry of cubane disrupts this stacking. By lowering the lattice energy, the thermodynamic barrier to solvation is reduced, leading to superior aqueous solubility and improved gastrointestinal absorption[2].

Fig 1: Pharmacokinetic improvements via benzene-to-cubane bioisosteric replacement.

Advanced Synthetic Workflows & Protocols

Working with cubanes requires specific mechanistic considerations. The inherent strain of the cubane cage makes it susceptible to transition-metal-catalyzed valence isomerization. Standard palladium or nickel cross-coupling conditions will often degrade the cubane into cuneane or cyclooctatetraene[5]. Therefore, functionalization must either rely on robust polar reactions (e.g., amide couplings) or specialized photoredox catalysis.

Protocol A: Self-Validating Amide Bond Formation

This protocol leverages the 4-amino vector of the hydrochloride salt to form stable amide linkages without risking cage degradation.

Reagents:

-

((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride (1.0 equiv)

-

Target Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere. Stir for 10 minutes at room temperature to ensure the formation of the active OAt ester.

-

Free-Basing: In a separate vial, suspend the cubane hydrochloride salt in DMF and add DIPEA. The high molar excess of DIPEA ensures complete neutralization of the HCl salt, liberating the nucleophilic primary amine.

-

Coupling: Transfer the free-based cubane solution dropwise into the activated acid mixture.

-

Validation Checkpoint: Monitor the reaction via LC-MS. The highly rigid nature of the cubane may slightly retard nucleophilic attack due to steric bulk; allow 4–12 hours for complete conversion. A successful reaction will show the disappearance of the cubane mass peak (m/z 149 for the free base) and the emergence of the product mass.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Copper-Photoredox Catalyzed Cross-Coupling

To functionalize the cubane scaffold further (e.g., converting the hydroxymethyl group to a halide for subsequent C-C coupling), one must avoid Pd/Ni catalysts. Copper-catalyzed photoredox protocols are mandatory because copper undergoes slow oxidative addition but rapid reductive elimination, trapping the intermediate before strain-release isomerization can occur[5].

Fig 2: Catalytic pathways for cubane functionalization avoiding valence isomerization.

General Photoredox Workflow:

-

Preparation: Convert the hydroxymethyl group to a suitable radical precursor (e.g., via oxidation to a carboxylic acid, followed by formation of an N-hydroxyphthalimide (NHPI) redox-active ester).

-

Catalyst Loading: Utilize a Cu(I) catalyst (e.g., CuTc) alongside a highly reducing photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)[5].

-

Irradiation: Irradiate the degassed mixture with blue LEDs (λ = 450 nm) at room temperature. The photocatalyst generates a localized cubyl radical via single-electron transfer (SET) and decarboxylation.

-

Reductive Elimination: The cubyl radical is rapidly intercepted by the Cu(II) species, forming a transient Cu(III) intermediate that instantly undergoes reductive elimination to yield the cross-coupled product, entirely bypassing the cuneane degradation pathway.

Safety, Handling, and Storage

While cubanes are highly strained, the ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride salt is kinetically stable at room temperature.

-

Storage: Store desiccated at 2–8 °C under an inert atmosphere (argon or nitrogen) to prevent moisture-induced degradation or oxidation of the primary amine.

-

Handling: Standard laboratory PPE (gloves, safety goggles, lab coat) is required. As a hydrochloride salt, it exhibits moderate hygroscopicity; weigh rapidly or handle in a controlled humidity environment.

Sources

- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]

- 3. Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 4. ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride | C9H12ClNO | CID 132352688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride CAS number

This technical whitepaper provides an in-depth analysis of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride , an advanced molecular scaffold used in modern drug discovery. By moving beyond flat, two-dimensional aromatic rings, researchers utilize this highly strained aliphatic core to optimize the pharmacokinetic profiles of lead compounds without disrupting target binding affinities.

Physicochemical Profiling & Structural Analysis

To effectively integrate ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride into drug discovery pipelines, one must first establish its baseline physicochemical properties. The hydrochloride salt form is specifically utilized over the free base to enhance aqueous solubility, improve shelf-life, and prevent the oxidative degradation of the primary amine[1].

Table 1: Quantitative Physicochemical Data of the Target Scaffold[1][2]

| Property | Value / Description |

| IUPAC Name | ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol;hydrochloride |

| CAS Number (HCl Salt) | 2108611-48-7 |

| CAS Number (Free Base) | 120-66-1 / 2108611-47-6 |

| PubChem CID | 132352688 |

| Molecular Formula | C9H12ClNO (C9H11NO · HCl) |

| Molecular Weight | 185.65 g/mol |

| Topological Polar Surface Area (TPSA) | 46.3 Ų |

| Hydrogen Bond Donors | 3 (including the HCl salt) |

| Hydrogen Bond Acceptors | 2 |

Mechanistic Insights: The Causality of Cubane Bioisosterism

The substitution of a traditional benzene ring with a 1,4-disubstituted cubane core is a calculated intervention designed to solve specific pharmacokinetic liabilities inherent to planar aromatics[3].

-

Dimensional Mimicry: The distance across the body diagonal of the cubane core (C1 to C4) is approximately 2.72 Å. This closely mimics the 2.79 Å distance between the para-carbons of a benzene ring. Consequently, the spatial orientation of the amino and hydroxymethyl vectors in this cubane derivative perfectly mimics a para-substituted aniline or benzyl alcohol, allowing it to act as a direct structural drop-in[4].

-

Metabolic Shielding (CYP450 Evasion): Phenyl rings are notoriously susceptible to cytochrome P450-mediated aromatic oxidation, which often leads to toxic epoxides or rapid clearance. Despite its massive ring strain (~166 kcal/mol), the C-H bonds in cubane possess unusually high s-character (approaching sp2 hybridization). This dramatically increases the C-H bond dissociation energy, rendering the cubane core practically inert to standard oxidative metabolism[5].

-

Enhanced Solubility (Fsp3): Increasing the fraction of sp3-hybridized carbons (Fsp3) disrupts the planar stacking (π-π interactions) that causes poor aqueous solubility in flat drugs. The three-dimensional bulk of the cubane core improves the thermodynamic solubility profile of the resulting drug candidate[4].

Metabolic pathway comparison: Phenyl ring vs. Cubane bioisostere.

Experimental Workflow: De Novo Synthesis & Self-Validating Protocols

The synthesis of 1,4-disubstituted cubanes requires extreme precision, as the highly strained core is sensitive to harsh conditions. The following protocol outlines the robust, step-by-step synthesis of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride starting from the commercially available precursor, cubane-1,4-dicarboxylic acid[6][7].

Phase 1: Desymmetrization via Mono-Esterification

-

Objective: Differentiate the two identical carboxylic acids to allow for orthogonal functionalization.

-

Procedure: Suspend cubane-1,4-dicarboxylic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of acetyl chloride (to generate anhydrous HCl in situ) and stir at room temperature for 12 hours. Quench with aqueous NaHCO3 and extract with dichloromethane (DCM).

-

Causality: Statistical mono-esterification is challenging. Using mild, controlled acidic conditions prevents complete conversion to the diester. The resulting 4-(methoxycarbonyl)cubane-1-carboxylic acid is easily isolated via acid-base extraction[7].

Phase 2: Curtius Rearrangement (Amine Installation)

-

Objective: Convert the free carboxylic acid to a protected primary amine[6].

-

Procedure: Dissolve the mono-ester in anhydrous tert-butanol. Add triethylamine (TEA, 1.5 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq). Heat the mixture to 80°C for 8 hours.

-

Causality: DPPA converts the carboxylic acid to an acyl azide, which undergoes a thermal Curtius rearrangement to an isocyanate. The isocyanate is immediately trapped by tert-butanol to form the Boc-protected amine. This avoids the formation of a highly reactive and unstable free amine at this intermediate stage.

Phase 3: Ester Reduction

-

Objective: Reduce the methyl ester to the target hydroxymethyl group.

-

Procedure: Dissolve the Boc-protected intermediate in anhydrous THF and cool to 0°C. Slowly add Lithium Borohydride (LiBH4, 2.0 eq). Stir for 4 hours, quench carefully with water, and extract with ethyl acetate.

-

Causality: LiBH4 is chosen over LiAlH4 because it is highly chemoselective; it efficiently reduces the ester to the primary alcohol without risking the cleavage of the Boc protecting group or degrading the delicate cubane core.

Phase 4: Deprotection and Hydrochloride Salt Formation

-

Objective: Remove the Boc group and isolate the final self-validating salt[8].

-

Procedure: Dissolve the intermediate in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours. The product, ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

-

Causality: The anhydrous HCl/dioxane system cleanly cleaves the Boc group, evolving isobutylene and CO2 gases (which drives the reaction to completion). The immediate formation of the HCl salt stabilizes the free amine and forces precipitation, acting as an intrinsic, self-validating purification step.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and scientific integrity, the synthesized batch must be validated against the following parameters:

-

1H NMR (D2O, 400 MHz): The defining feature of a 1,4-disubstituted cubane is its highly symmetric core. The spectrum must show a sharp, distinct multiplet or singlet integrating to 6 protons in the 4.00 - 4.30 ppm region, representing the cubane skeleton[7]. The hydroxymethyl protons (-CH2-OH) will appear as a distinct singlet around 3.60 - 3.80 ppm.

-

High-Resolution Mass Spectrometry (HRMS-ESI): For the free base (C9H11NO), the calculated exact mass is 149.0841 Da. The mass spectrum must show an [M+H]+ peak at m/z 150.091 to confirm the exact molecular weight[1].

References

- "1638767-79-9,3-[(Boc-amino)methyl]bicyclo[1.1.1]pentane-1 ...", AccelaChem,

- "((1s,2R,3r,8S)-4-aminocuban-1-yl)

- "(1-Amino-cuban-4-yl)-methanol (Cas 120-66-1) - Parchem", Parchem,

- "Cuneanes –The Potential as Benzene Bioisosteres Having Chirality", ResearchG

- "General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres", ChemRxiv,

- "University of Southampton Research Repository", University of Southampton,

- "Oxidation of Primary Amines by Dimethyldioxirane", ScienceMadness,

- "Supporting Inform

Sources

- 1. ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride | C9H12ClNO | CID 132352688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. researchgate.net [researchgate.net]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. 1638767-79-9,3-[(Boc-amino)methyl]bicyclo[1.1.1]pentane-1-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The Escape from Flatland: Predicted Biological Activity and Pharmacokinetics of Substituted Cubanes

Executive Summary

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings (like benzene) frequently leads to pipeline attrition due to poor aqueous solubility and high susceptibility to oxidative metabolism. The "escape from flatland"—transitioning to 3D, sp3-hybridized scaffolds—has become a critical optimization strategy. Among these scaffolds, cubane ( C8H8 ) has emerged as the ultimate rigid, three-dimensional bioisostere for benzene[1][2].

Because naturally occurring cubane metabolites do not exist, their pharmacological potential is entirely driven by synthetic innovation and predictive in silico modeling[1]. This whitepaper provides an in-depth technical analysis of the predicted biological activities of substituted cubanes, the physical chemistry driving their superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and the recent synthetic breakthroughs that have finally made them accessible to medicinal chemists.

Mechanistic Rationale: The Physical Chemistry of Cubane Bioisosteres

To understand why cubanes improve drug profiles, we must examine the causality at the atomic level. Replacing a benzene ring with a cubane does not merely change the shape of the molecule; it fundamentally alters its physical chemistry while preserving its biological target engagement[2][3].

Metabolic Stability via Orbital Rehybridization

Cytochrome P450 (CYP450) enzymes in the liver typically clear drugs by oxidizing the C-H bonds of aromatic rings. Cubane possesses immense ring strain (~166 kcal/mol). To accommodate the 90° bond angles of the cube, the carbon-carbon internuclear bonds are forced to bend outward. Consequently, the carbon atoms divert more of their s-orbital character into the exocyclic C-H bonds[3][4].

-

The Causality: Higher s-character shortens the C-H bond, significantly increasing its bond dissociation energy. This makes the cubane C-H bonds exceptionally strong and highly resistant to CYP450-mediated oxidative metabolism, leading to prolonged in vivo half-lives[3][4].

Thermodynamic Solubility via Disrupted Packing and Dipole Moments

Poor solubility is often a result of flat aromatic rings stacking tightly together ( π−π stacking) in the solid crystalline state, which requires high energy to solvate[5].

-

The Causality: Substituting benzene with a 3D cubane disrupts this planar molecular packing, lowering the melting point and increasing thermodynamic aqueous solubility[5]. Furthermore, functionalized cubanes exhibit significantly enlarged permanent electric dipole moments compared to their benzene counterparts. This promotes stronger dipole-dipole interactions with polar solvents (like water or gastrointestinal fluids), resulting in pH-independent high solubility[4][6].

Maintained Bioactivity via Exit Vector Alignment

Despite the drastic change in hybridization, the distance across the body diagonal of a cubane perfectly matches the distance across a benzene ring. The substituents (exit vectors) project at angles nearly identical to those of ortho-, meta-, and para-substituted benzenes, allowing the cubane analog to fit seamlessly into the same protein binding pockets[2][3].

Logical flow of bioisosteric replacement from benzene to cubane.

Predicted and Observed Biological Activity

Because cubanes are absent from natural biosynthetic pathways, their biological activity is evaluated using synthetic analogs and the PASS (Prediction of Activity Spectra for Substances) platform, alongside empirical cell-based assays[1][7].

PASS-Predicted Activity of Substituted Cubanes

Recent comprehensive in silico screenings have mapped the pharmacological potential of various functionalized cubanes:

-

Low Potential (Thiols and Sulfates): Thiol-substituted cubanes and cuban-1-yl hydrogen sulfates exhibit limited pharmacological potential. PASS analysis predicts moderate to weak biological activity, resembling glycopeptide antibiotics or renal function stimulants, but at low confidence levels[1]. These are better suited as synthetic building blocks rather than lead compounds[1].

-

High Potential (Peroxides and Halogens): Conversely, hydroperoxy and halogenated cubane derivatives demonstrate pronounced predicted antiprotozoal, anti-inflammatory, psychotropic, and antidiabetic activities[7]. Phosphonate and peroxide derivatives represent highly underexplored scaffolds for neurodegenerative and oncological drug discovery[7].

Empirical Case Study: Cuba-Lumacaftor

Lumacaftor is a clinically approved treatment for cystic fibrosis, but it suffers from solubility and absorption limitations. Researchers synthesized cuba-lumacaftor , replacing a key benzene ring with a cubane[2][8].

-

Results: Cuba-lumacaftor maintained high biological activity in cell assays while exhibiting vastly improved metabolic stability and pH-independent high solubility[2][4]. The enlarged permanent dipole moment of the cubane analog facilitated superior absorption through the gastrointestinal tract[4][6].

Data Presentation: ADME and Activity Summaries

Table 1: Physicochemical & ADME Comparison (Benzene vs. Cubane Bioisosteres)

| Property | Benzene Pharmacophore | Cubane Bioisostere | Mechanistic Driver |

| Hybridization | Planar, sp2 | 3D, sp3 | Escape from flatland; reduced π -character. |

| Metabolic Stability | Susceptible to CYP450 | Highly Stable | High ring strain increases C-H bond s-character and dissociation energy. |

| Aqueous Solubility | Poor (high π−π stacking) | Excellent (pH-independent) | Disrupted crystal packing; enlarged permanent electric dipole moments. |

| Receptor Fit | Native | Maintained | Identical spatial distance and exit vector angles. |

Table 2: PASS-Predicted Biological Activities of Substituted Cubanes

| Substituent Class | Predicted Primary Activities | Pharmacological Potential | Confidence Level |

| Thiols | Renal function stimulation | Limited | Low to Moderate |

| Sulfates | Glycopeptide antibiotic-like | Limited | Low |

| Hydroperoxy | Antiprotozoal, Anti-inflammatory | High | High |

| Halogenated | Psychotropic, Antidiabetic | High | High |

| Phosphonates | Neuroprotective, Oncological | High (Underexplored) | Moderate to High |

Resolving the Synthetic Bottleneck: Experimental Workflows

Historically, cubanes were ignored in medicinal chemistry because they were notoriously difficult to synthesize and modify. Until recently, only 1,4-substituted cubanes (mimicking para-substituted benzenes) were commercially viable, requiring an arduous 8-step synthesis[2]. 1,2- (ortho) and 1,3- (meta) substituted cubanes were largely unknown[2].

A paradigm shift occurred when the MacMillan group (Princeton University) developed novel photoredox and copper-catalyzed methodologies to rapidly access these complex isomers[2][3].

Photoredox synthetic pathway for accessing 1,2-substituted cubanes.

Protocol 1: Synthesis of 1,3-Substituted Cubanes via Photoredox Catalysis

This protocol describes the self-validating logic for generating meta-benzene bioisosteres.

-

Precursor Generation: Begin with a cyclobutadiene precursor. Rationale: Cyclobutadiene is highly reactive and serves as the foundational 4-carbon building block for the cubane cage[2][3].

-

Photoredox Activation: Subject the precursor to a light-driven reaction using an Iridium (Ir) photoredox catalyst. Rationale: Visible light provides the precise energy required to generate cyclobutadiene in situ without degrading the sensitive intermediate[2].

-

Cycloaddition: Introduce a quinone derivative to the reaction mixture. The cyclobutadiene reacts with the quinone via a cycloaddition mechanism to construct the 8-carbon cubane framework[2][3].

-

Validation Checkpoint (NMR): Isolate the intermediate and perform 1H and 13C NMR. The disappearance of alkene protons and the emergence of highly shielded cubyl protons (typically δ 3.5 - 4.5 ppm) validates the cage formation.

-

Copper-Catalyzed Cross-Coupling: Use a copper catalyst to replace the ester/carboxyl groups with desired pharmacophores (e.g., nitrogen heterocycles, trifluoromethane). Rationale: Copper undergoes slow oxidative addition but rapid reductive elimination, allowing functionalization without breaking the strained C-C bonds of the cubane core[2][3].

Protocol 2: In Silico Evaluation of Cubane Bioisosteres

Standardized workflow for predicting ADME and target binding prior to synthesis.

-

Ligand Preparation: Generate the 3D conformer of the cubane-substituted drug candidate using molecular mechanics (e.g., MMFF94 force field). Ensure the geometry optimization accounts for the 90° C-C-C bond angles.

-

Quantum Mechanical (QM) Profiling: Run Density Functional Theory (DFT) calculations (e.g., CAM-B3LYP/6-31+G) in a simulated water solvent model. Validation: Calculate the permanent electric dipole moment. A successful bioisostere should demonstrate a larger dipole moment than the parent benzene compound, predicting improved aqueous solubility[4][9].

-

PASS Prediction: Input the optimized SMILES string into the PASS software to generate a probability spectrum for biological activity (Pa) and inactivity (Pi). Filter for candidates where Pa > 0.7 for the desired therapeutic effect[1][7].

-

Molecular Dynamics (MD) Docking: Dock the cubane analog into the target protein crystal structure. Run a 100 ns MD simulation to ensure the cubane exit vectors maintain stable hydrogen bonding and hydrophobic interactions with the active site residues over time[10].

Conclusion

The integration of substituted cubanes into medicinal chemistry represents a triumph of synthetic methodology and physical chemistry. By leveraging the immense ring strain and 3D geometry of cubanes, drug developers can systematically engineer out the metabolic liabilities and poor solubility associated with flat aromatic rings. With 1,2- and 1,3-substituted cubanes now synthetically accessible, the landscape of bioisosteric replacement has permanently expanded.

References

-

Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. Retrieved from:[Link]

-

Chemists think outside the box to craft tricky cubanes. C&EN Global Enterprise / ACS. Retrieved from:[Link]

-

Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor. ACS Omega / NIH. Retrieved from:[Link]

-

Cubanes help drugs take the strain. Chemistry World. Retrieved from:[Link]

-

Selective Synthesis of 1,3-Substituted Cuneanes: En Route to Potent Bioisosteres of m-Substituted Benzenes. ChemRxiv. Retrieved from:[Link]

-

General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes. ResearchGate. Retrieved from:[Link]

-

(PDF) Cubane and Bicyclo[2.2.2]octane Analogues of Atorvastatin: In Silico Study. ResearchGate. Retrieved from:[Link]

-

Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry / ACS. Retrieved from:[Link]

Sources

- 1. preprints.org [preprints.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. preprints.org [preprints.org]

- 8. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

In Silico Modeling of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol Hydrochloride: A Computational Framework for sp³-Hybridized Bioisosteres

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Theoretical Grounding

The pharmaceutical industry is undergoing a paradigm shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-hybridized scaffolds. This transition, often termed "escaping flatland," aims to improve the pharmacokinetic properties of drug candidates, specifically aqueous solubility and metabolic stability.

First proposed by Philip Eaton in 1992 and robustly validated in recent years, the cubane scaffold serves as an ideal bioisostere for the benzene ring [1]. The body diagonal of a cubane cage (~2.72 Å) is a near-perfect geometric match for the diameter of a benzene ring (~2.79 Å), allowing 1,4-disubstituted cubanes to mimic para-substituted benzenes.

This technical guide provides a rigorous in silico modeling framework for ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride (PubChem CID: 132352688) [4]. As a direct bioisostere of p-aminobenzyl alcohol, this specific cubane derivative features an amino group (protonated as a hydrochloride salt at physiological pH) and a hydroxymethyl group. The stereodescriptors (1s,2R,3r,8S) define the precise pseudo-chiral geometry of the rigid cage, ensuring exact 3D vector alignment. Modeling this highly strained (~166 kcal/mol) yet kinetically stable molecule requires specialized computational protocols to accurately capture its electronic and dynamic behavior.

Comparative Physicochemical Profiling

Before initiating molecular simulations, it is critical to benchmark the theoretical properties of the cubane derivative against its benzene counterpart. The structural rigidity of the cubane cage alters the physicochemical profile while maintaining the spatial orientation of the exit vectors [2].

Table 1: Computed Physicochemical and Geometric Parameters

| Property | Benzene Analog (p-aminobenzyl alcohol) | Cubane Analog ((4-aminocuban-1-yl)methanol) | Causality / Impact on Drug Design |

| Hybridization | sp² (Planar) | sp³ (3D Cage) | Cubane breaks planarity, reducing lattice energy. |

| Diagonal Distance | ~2.79 Å | ~2.72 Å | Near-identical exit vectors preserve receptor binding. |

| C-C Bond Length | ~1.39 Å | ~1.57 Å | Longer, highly strained bonds in cubane. |

| Aqueous Solubility | Lower ( π−π stacking) | Higher (Disrupted planarity) | Improved oral bioavailability and formulation ease. |

| Metabolic Stability | Susceptible to ring oxidation | High (Strong C-H BDE) | Cubane resists cytochrome P450-mediated oxidation. |

Quantum Mechanical (QM) Characterization

Causality & Rationale

Standard molecular mechanics force fields often fail to accurately describe the extreme bond angles (~90°) and high electron density localized inside the cubane cage. Therefore, Density Functional Theory (DFT) is mandatory for initial geometry optimization and charge derivation. We employ the B3LYP functional with a 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is critical here because the hydrochloride salt involves a chloride anion and a protonated amine, requiring accurate modeling of loosely bound electron clouds and hydrogen bonding.

Protocol 1: DFT Optimization and Self-Validation

-

Coordinate Generation: Import the SMILES string (C(C12C3C4C1C5C2C3C45N)O.Cl) into a molecule builder (e.g., Avogadro or GaussView) and generate the initial 3D conformer.

-

Geometry Optimization: Run a DFT optimization in Gaussian or ORCA at the B3LYP/6-311++G(d,p) level. Set convergence criteria to "Tight" to ensure the strained cage does not distort artificially.

-

Self-Validation (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory.

-

Validation Check: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum. If found, perturb the geometry along the imaginary mode and re-optimize.

-

-

MEP Mapping: Calculate the Molecular Electrostatic Potential (MEP) to visualize the charge distribution. The high s-character of the cubane C-H bonds makes them unusually acidic compared to standard alkanes, which directly influences how the molecule interacts with target proteins [3].

Molecular Dynamics (MD) and Solvation Profiling

Causality & Rationale

To understand how the hydrochloride salt behaves in a biological environment, we must simulate its hydration shell. The protonated amine (-NH₃⁺) and the chloride counter-ion (Cl⁻) will strongly coordinate with water. We utilize GROMACS with the GAFF2 (General Amber Force Field) , which is well-parameterized for organic drug-like molecules.

Protocol 2: MD Simulation Pipeline

-

Parameterization: Extract the optimized QM geometry and calculate Restrained Electrostatic Potential (RESP) charges. Use Antechamber to assign GAFF2 atom types and generate the topology.

-

System Initialization: Place the molecule in a cubic simulation box, ensuring a minimum distance of 1.0 nm between the solute and the box edges. Solvate the box using the TIP3P water model (chosen for its excellent compatibility with GAFF2).

-

Ionization: The system is already neutral due to the presence of the Cl⁻ counter-ion. Add 0.15 M NaCl to simulate physiological ionic strength.

-

Energy Minimization: Run a Steepest Descent minimization.

-

Validation Check: The maximum force ( Fmax ) must drop below 1000 kJ/mol/nm to ensure no steric clashes exist between the solvent and the rigid cubane cage.

-

-

Equilibration (NVT & NPT):

-

Run a 100 ps NVT ensemble (constant Number, Volume, Temperature) at 300K using the modified Berendsen thermostat (V-rescale).

-

Run a 100 ps NPT ensemble (constant Number, Pressure, Temperature) at 1 bar using the Parrinello-Rahman barostat.

-

-

Production Run: Execute a 100 ns production MD simulation.

-

Self-Validation (Trajectory Analysis): Extract the Root Mean Square Deviation (RMSD) of the cubane carbon backbone.

-

Validation Check: The RMSD must plateau (typically fluctuating by less than 0.1 nm) after the first 2-5 ns. A continuous upward drift indicates an unstable topology or force field mismatch.

-

Figure 1: Step-by-step Molecular Dynamics protocol with self-validating convergence checks.

Pharmacophore Mapping & Molecular Docking

Causality & Rationale

Because cubane is a bioisostere of benzene, it is frequently used to replace toxic or metabolically labile aromatic rings in known active pharmaceutical ingredients (APIs). To validate that ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride can successfully replace a p-aminobenzyl alcohol moiety in a drug target, we perform comparative molecular docking.

Protocol 3: Docking Workflow

-

Ligand Preparation: Use the QM-optimized, RESP-charged structure. Ensure the amine remains protonated.

-

Receptor Preparation: Prepare the target protein crystal structure (e.g., using AutoDock Tools or Schrödinger Protein Preparation Wizard). Remove water molecules unless they are known to bridge critical interactions.

-

Grid Generation: Center the docking grid box on the known binding site of the benzene-containing parent compound.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) with an exhaustiveness setting of at least 16 to account for the rotational degrees of freedom of the hydroxymethyl group.

-

Post-Docking Analysis: Compare the binding pose of the cubane derivative to the benzene analog. The primary amine and hydroxyl group vectors should superimpose with an RMSD of < 1.0 Å, validating the bioisosteric replacement.

Figure 2: End-to-end in silico modeling workflow for sp³-hybridized cubane derivatives.

Conclusion

The in silico modeling of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride requires a synthesis of quantum mechanics to handle its extreme ring strain and molecular dynamics to profile its enhanced aqueous solubility. By strictly adhering to self-validating computational protocols—such as zero-imaginary frequency checks in DFT and RMSD plateauing in MD—computational chemists can confidently leverage this molecule as a robust, 3D bioisostere for para-substituted benzenes in modern drug discovery pipelines.

References

-

Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(11), 3580-3585.[Link]

-

Reekie, T. A., Williams, C. M., & Rendina, L. M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095.[Link]

-

Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres. Nature, 618, 513-518.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 132352688, ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride.[Link]

Cubane as a Pharmacophore: A Technical Guide to a Strained Scaffold in Modern Drug Design

Abstract

Historically a curiosity of theoretical organic chemistry, the strained hydrocarbon cubane (C₈H₈) has emerged as a powerful and practical pharmacophore in modern drug design. Its rigid, three-dimensional structure and unique electronic properties make it an exceptional bioisostere for one of the most ubiquitous motifs in medicinal chemistry: the phenyl ring. This guide provides a comprehensive technical overview for researchers and drug development professionals on the core principles, strategic advantages, and practical applications of incorporating the cubane scaffold into bioactive molecules. We will explore the fundamental physicochemical properties of cubane, its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and the evolving synthetic methodologies that have transformed it from a synthetic novelty into an accessible tool for lead optimization.

The Cubane Core: A Profile of a Unique Pharmacophore

First synthesized in 1964 by Philip E. Eaton and Thomas W. Cole, cubane is a platonic hydrocarbon consisting of eight carbon atoms at the vertices of a cube.[1] This arrangement forces the C-C-C bond angles to a highly strained 90° instead of the ideal 109.5° for sp³-hybridized carbon.[1][2] This immense ring strain, estimated at approximately 166 kcal/mol, would suggest extreme instability; however, cubane is remarkably kinetically stable, withstanding temperatures up to 220°C before decomposing.[2] This stability arises from the lack of a low-energy pathway for decomposition.[1]

From a medicinal chemistry perspective, several key properties make cubane an attractive scaffold:

-

Inherent Stability and Low Toxicity: The cubane core is generally inert under physiological conditions and has been shown to be biologically innocuous.[3][4]

-

Three-Dimensionality: As a rigid, non-planar scaffold, it introduces three-dimensionality into otherwise flat molecules, which can lead to improved solubility and novel interactions with biological targets.[5]

-

Functionalization Potential: Each of the eight carbon atoms can be functionalized, offering precise spatial arrangements of substituents for probing protein active sites.[3][6]

Key Physicochemical Properties

The unique geometry of cubane gives rise to a distinct set of physical and chemical properties that are critical to its function in drug design.

| Property | Value | Significance in Drug Design | Reference |

| Molecular Formula | C₈H₈ | A compact, carbon-rich core. | [2] |

| Molar Mass | 104.15 g/mol | Low molecular weight contribution from the core scaffold. | [7] |

| Density | 1.29 g/cm³ | Unusually high for a hydrocarbon, reflecting its compact nature. | [8] |

| Melting Point | 130 - 131 °C | A stable, crystalline solid at room temperature. | |

| Strain Energy | ~166 kcal/mol | Contributes to high C-H bond strength and metabolic stability. | |

| Kinetic Stability | Stable up to 220 °C | The scaffold does not readily degrade under physiological or storage conditions. | [2][8] |

| Solubility | Low in water, soluble in organic solvents like hexane. | The parent hydrocarbon is lipophilic, but functionalization dictates the final solubility. | [2] |

| C-C Bond Length | ~1.57 Å | Longer than a typical alkane C-C bond (~1.54 Å). | [8] |

The Central Thesis: Cubane as a Phenyl Bioisostere

The primary driver for cubane's adoption in medicinal chemistry is its role as a non-classical bioisostere for the phenyl ring.[9][10] Proposed by Eaton as early as 1992, this concept has now been extensively validated.[9][11] Bioisosteres are chemical groups that can be interchanged without significantly impacting biological activity, but which can favorably modulate physicochemical properties.[12]

The geometric similarity between cubane and benzene is striking. The distance across the body diagonal of a 1,4-disubstituted cubane is nearly identical to the distance between the C1 and C4 carbons of a para-substituted benzene ring.[11][13] This allows the cubane cage to orient substituents in space in a manner that closely mimics the vectors of para- and, more recently, meta- and ortho-substituted phenyl rings.[14][15][16]

Unlike the aromatic, sp²-hybridized benzene ring, cubane is a saturated, sp³-hybridized system.[2] This fundamental difference is the source of its major advantages:

-

Elimination of Aromatic Metabolism: Phenyl rings are common sites for oxidative metabolism by cytochrome P450 enzymes. The saturated C-H bonds of cubane are significantly stronger and less susceptible to such pathways.[5][14]

-

Improved Physicochemical Properties: Replacing a flat aromatic ring with a three-dimensional saturated scaffold can disrupt intermolecular π-stacking, which often leads to improved aqueous solubility and reduced non-specific binding.[5][14][17]

Impact on ADME Properties: The Practical Advantages

Replacing a phenyl ring with a cubane bioisostere can have a profound and often beneficial impact on a drug candidate's ADME profile.

Metabolic Stability

One of the most compelling reasons to employ the cubane scaffold is the potential for enhanced metabolic stability.[18] The high s-character of the C-H bonds in the strained cubane cage makes them less prone to enzymatic oxidation compared to the C-H bonds of a phenyl ring or benzylic positions.[14][19]

A notable example is the case of Cuba-Lumacaftor . Lumacaftor is a drug used to treat cystic fibrosis. When its meta-substituted benzene ring was replaced with a 1,3-disubstituted cubane, the resulting analog showed increased metabolic stability in liver microsome assays.[14][20]

-

Lumacaftor: CLint = 11.96 μL/min/10⁶ cells

-

Cuba-Lumacaftor: CLint = 6.98 μL/min/10⁶ cells[14]

However, this effect is not universal. In a series of open-source antimalarials, the replacement of a phenyl ring with cubane unexpectedly turned the cubane core into a metabolic liability, leading to high clearance rates.[21] This underscores that while cubane offers a powerful strategy for blocking aromatic metabolism, its own metabolic fate must be empirically evaluated within each chemical series.

Solubility and Permeability

The introduction of the 3D cubane scaffold can improve solubility by disrupting crystal lattice packing and preventing the π-stacking interactions common to flat aromatic compounds.[5] Again, Cuba-Lumacaftor serves as an excellent example, demonstrating improved, pH-independent solubility compared to its parent drug, a property that could enhance absorption throughout the gastrointestinal tract.[14] Similarly, studies by Novartis have shown that replacing a para-phenyl group with a cubane-1,4-diyl moiety can improve both solubility and non-specific binding.[17]

Summary of Phenyl-to-Cubane Replacements

The following table summarizes the outcomes of replacing a phenyl ring with a cubane core in several well-documented bioactive molecules.

| Parent Compound | Therapeutic Area | Substitution Pattern | Key Outcomes of Cubane Replacement | Reference(s) |

| Leteprinim | Nootropic | para- | Beneficially affected activity and solubility. | [9] |

| Diflubenzuron | Insecticide | para- | Cubane analogue significantly outperformed the parent compound. | [9][13] |

| Lumacaftor | Cystic Fibrosis | meta- | Increased metabolic stability and improved solubility; retained high activity. | [14][20][22] |

| Benznidazole | Antiparasitic | para- | Maintained bioisosterism and biological activity. | [23] |

| Vorinostat (SAHA) | Anticancer | terminal | Showed equivalent or improved potency in various studies. | [21][24] |

| Antimalarial Series | Antimalarial | para- | Improved in vitro potency but led to a reduction in metabolic stability. | [21][25] |

Synthetic Strategies for Medicinal Chemistry

The historical bottleneck for the widespread use of cubane has been its challenging synthesis.[5][20] Early multi-step syntheses made the scaffold prohibitively expensive and difficult to access. However, recent advances have dramatically improved the accessibility of functionalized cubane building blocks, including the previously elusive 1,2- and 1,3-disubstituted isomers.[14][26]

Access to Key Building Blocks

Most synthetic efforts begin with the commercially available dimethyl cubane-1,4-dicarboxylate .[5][27] From this starting point, a variety of functional handles can be installed. For example, hydrolysis and a modified Barton decarboxylation can yield monosubstituted cubane esters, which serve as versatile building blocks.[5]

Recent breakthroughs have provided expedient routes to the nonlinear 1,2- and 1,3-disubstituted isomers:

-

1,3-Disubstituted Cubanes: A modern route utilizes a Diels-Alder reaction between cyclobutadiene (generated in situ from a stable precursor) and 2,5-dibromobenzoquinone to construct the cubane framework in just a few steps.[14][26]

-

1,2-Disubstituted Cubanes: These can be accessed from the 1,4-isomer via a photolytic C-H carboxylation reaction.[14][26]

Overcoming Cross-Coupling Challenges

A major hurdle has been the incompatibility of the strained cubane scaffold with many traditional palladium-catalyzed cross-coupling reactions, which can trigger a metal-catalyzed valence isomerization to cuneane.[14][28] A landmark development has been the use of copper-mediated photoredox catalysis. This strategy leverages the slower oxidative addition and rapid reductive elimination of copper to enable a wide range of C-N, C-C(sp³), C-C(sp²), and C-CF₃ bond formations without degrading the cubane core.[14][28][29]

Experimental Protocol: Copper-Catalyzed Amination of a Cubane Carboxylic Acid

The following protocol is a representative example of modern techniques used to functionalize cubane, adapted from methodologies developed by MacMillan and coworkers.[14] This method provides a direct alternative to the Curtius rearrangement for synthesizing aminated cubanes.

Objective: To couple a cubane carboxylic acid with an amine partner via a copper-catalyzed C-N cross-coupling reaction.

Materials:

-

Cubane-1,4-carboxylic acid monoester (1 equivalent)

-

Amine coupling partner (e.g., a heteroaromatic amine) (1.5 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Photocatalyst (e.g., an iridium-based complex) (0.01 equivalents)

-

A non-nucleophilic base (e.g., a tertiary aminosilane) (2 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Redox-active ester forming agent (e.g., N-hydroxyphthalimide derivative)

-

Blue LED light source

Procedure:

-

Preparation of the Redox-Active Ester: To a solution of the cubane carboxylic acid in an appropriate solvent (e.g., dichloromethane), add the N-hydroxyphthalimide derivative and a coupling agent (e.g., EDC). Stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Purify the resulting redox-active ester by column chromatography.

-

Reaction Setup: In a glovebox, combine the purified cubane redox-active ester, the amine partner, copper(I) iodide, the photocatalyst, and the non-nucleophilic base in a reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent to the vessel.

-

Photocatalysis: Seal the vessel and remove it from the glovebox. Place the vessel in a setup equipped with a blue LED light source and a cooling fan to maintain room temperature.

-

Irradiation: Irradiate the reaction mixture with stirring for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

-

Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Dry the organic layer, concentrate it in vacuo, and purify the crude product by silica gel chromatography to yield the aminated cubane product.

Challenges and Future Perspectives

Despite the significant progress, challenges remain. The synthesis of cubane derivatives, while vastly improved, is still more complex than for typical aromatic building blocks.[25] The limited commercial availability of diverse cubane precursors can also hinder its adoption in high-throughput screening campaigns.[5]

The future of cubane in medicinal chemistry is bright. Ongoing research is focused on:

-

Developing more efficient and scalable syntheses for all substitution isomers.[25][30]

-

Expanding the toolbox of cubane-compatible chemical reactions to allow for more diverse late-stage functionalization.

-

Systematic evaluation of cubane bioisosteres in a wider range of biological systems to better understand its structure-activity and structure-property relationships.[23][31]

-

Computational prediction of the effects of cubane substitution to guide more rational drug design.[31][32]

The cubane scaffold is no longer just a theoretical marvel. It is a validated, practical tool that offers a unique solution to common problems in drug development, particularly in improving metabolic stability and solubility. As synthetic methods continue to advance, this small, strained cube is poised to make an increasingly large impact on the medicines of the future.

References

-

Reekie, T. A., Williams, C. M., & Rendina, L. M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095. [Link]

-

Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095. [Link]

-

Wlochal, J., Davies, R. D. M., & Burton, J. (2014). Cubanes in medicinal chemistry: synthesis of functionalized building blocks. Organic Letters, 16(16), 4094–4097. [Link]

-

Grokipedia. (n.d.). Cubane. Retrieved from [Link]

-

Wlochal, J., Davies, R. D. M., & Burton, J. (2014). Cubanes in medicinal chemistry: synthesis of functionalized building blocks. Organic Letters, 16(16), 4094–4097. [Link]

-

Wlochal, J., Davies, R. D. M., & Burton, J. (2014). Cubanes in medicinal chemistry: synthesis of functionalized building blocks. Organic Letters, 4094-4097. [Link]

-

University of Bristol. (2004). The Chemistry of Cubane - Properties. Retrieved from [Link]

-

Wiesenfeldt, M. P., Rossi-Ashton, J. A., Perry, I. B., et al. (2023). General access to cubanes as benzene bioisosteres. Nature, 618(7965), 513-518. [Link]

-

ResearchGate. (n.d.). Cubanes in Medicinal Chemistry. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2024). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

-

Tse, E. G., Houston, S. D., Williams, C. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8534–8553. [Link]

-

Chalmers, B. A., Xing, H., Houston, S., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry, 17(28), 6795-6803. [Link]

-

Barsted, G. (2023). Cubanes help drugs take the strain. Chemistry World. [Link]

-

ResearchGate. (n.d.). Examples of the use of phenyl bioisosteres. (A) Cubane in the... Retrieved from [Link]

-

University of Bristol. (n.d.). Application of cubane derivatives. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2024). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

-

ResearchGate. (n.d.). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Retrieved from [Link]

-

Auberson, Y., et al. (2017). Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. Novartis OAK. [Link]

-

IMSA Digital Commons. (n.d.). A Feasible Approach to Cubane Synthesis and Functionalization. Retrieved from [Link]

-

Wlochal, J., Davies, R. D. M., & Burton, J. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters, 16(16), 4094-4097. [Link]

-

Al-Zoubi, R. M., et al. (2024). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

-

Macmillan Group, Princeton University. (2023). General Access to Cubanes as Benzene Bioisosteres. [Link]

-

Wikipedia. (n.d.). Cubane. Retrieved from [Link]

-

Halford, B. (2023). Chemists think outside the box to craft tricky cubanes. C&EN Global Enterprise, 101(20). [Link]

-

Williams, C. M., et al. (2017). Cyclooctatetraene: A Bioactive Cubane Paradigm Complement. ACS Medicinal Chemistry Letters, 8(7), 751-755. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Cubane Scaffolds. Retrieved from [Link]

-

UGA Chemistry. (2025). Cubane as a Bioisostere of Benzene. Retrieved from [Link]

-

Tsanaktsidis, J., et al. (2015). Cubane: 50 Years Later. Chemical Reviews, 115(14), 6594-6632. [Link]

-

Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 510-523. [Link]

-

National Center for Biotechnology Information. (n.d.). Cubane. PubChem Compound Database. Retrieved from [Link]

-

Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres. Nature, 618(7965), 513-518. [Link]

-

Wiesenfeldt, M. P., et al. (2023). General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Cubanes in medicinal chemistry. a, Cubane closely resembles benzene in... Retrieved from [Link]

-

ResearchGate. (n.d.). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Retrieved from [Link]

-

Zhang, S., et al. (2023). Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor. ACS Omega, 8(45), 42589-42596. [Link]

-

ResearchGate. (n.d.). a) Structure of cubane. b) Early examples of bioactive cubanes. c)... Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. Cubane â Grokipedia [grokipedia.com]

- 3. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High energy derivatives of Cubane [ch.ic.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cubane | C8H8 | CID 136090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cubanes for Medicinal Chemistry - Enamine [enamine.net]

- 10. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]

- 11. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. researchgate.net [researchgate.net]

- 14. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres - OAK Open Access Archive [oak.novartis.com]

- 18. researchgate.net [researchgate.net]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Cyclooctatetraene: A Bioactive Cubane Paradigm Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. alfa-chemistry.com [alfa-chemistry.com]

- 27. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chemrxiv.org [chemrxiv.org]

- 29. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: A Feasible Approach to Cubane Synthesis and Functionalization [digitalcommons.imsa.edu]

- 31. preprints.org [preprints.org]

- 32. preprints.org [preprints.org]

((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride as a molecular scaffold

Application Note: ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol Hydrochloride as a Next-Generation Benzene Bioisostere

Executive Summary & Scientific Rationale

The transition from planar, two-dimensional aromatic rings to three-dimensional architectures—often referred to as "escaping flatland"—is a defining strategy in modern drug discovery. The cubane scaffold, specifically 1,4-disubstituted cubanes, represents a premier non-classical bioisostere for para-substituted benzenes.

In 1992, Philip Eaton hypothesized that the cubane cage could act as a structural mimic for the benzene ring. This was definitively1[1], demonstrating that cubane derivatives can match or exceed the biological activity of their benzene counterparts while dramatically altering physicochemical properties.

The specific building block,2[2], provides an orthogonal functionalization handle (a primary amine and a primary alcohol). It serves as a direct bioisostere for p-aminobenzyl alcohol. By incorporating this scaffold, researchers can achieve:

-

Enhanced Aqueous Solubility: The disruption of π-π stacking inherent to flat aromatic rings drastically improves thermodynamic solubility.

-

Altered Metabolic Stability: The unique hybridization of the cubane C-C bonds forces the C-H bonds to adopt a high s-character (~30%). This makes the C-H bonds shorter and often more resistant to cytochrome P450-mediated oxidative metabolism compared to standard aromatic C-H bonds, 3[3].

Physicochemical Profiling & Structural Logic

The geometric fidelity between cubane and benzene is the cornerstone of its bioisosteric utility. The distance across the body diagonal of the cubane cage is remarkably close to the para-distance in a benzene ring, ensuring that the spatial relationship of the pharmacophores (the exit vectors) remains perfectly parallel (180°).

Table 1: Comparative Physicochemical Properties

| Parameter | p-Aminobenzyl Alcohol | 4-Aminocubylmethanol |

| Geometry | Planar (2D) | Cubical (3D) |

| Diagonal Distance (C1 to C4) | ||

| Exit Vectors | Parallel (180°) | Parallel (180°) |

| Fraction sp³ (Fsp³) | 0.14 | 1.00 |

| Aromaticity | Yes | No |

| Metabolic Liability | High (CYP450 epoxidation/hydroxylation) | Reduced (High s-character C-H bonds) |

Divergent Synthetic Workflows

The presence of both a primary amine (protected as a hydrochloride salt to prevent spontaneous polymerization or degradation) and a primary alcohol allows for orthogonal functionalization. The workflow below illustrates the divergent synthetic pathways available for this scaffold.

Divergent synthetic workflow for orthogonal functionalization of 4-aminocubylmethanol.

Detailed Experimental Protocols

Protocol A: Amide Coupling at the C4-Amine

Causality & Logic: The cubylamine nitrogen is directly attached to a tertiary carbon of the highly strained cage. While its basicity is comparable to acyclic amines, the steric bulk of the rigid cage can hinder nucleophilic attack. Therefore, highly efficient coupling reagents like HATU are preferred over standard EDC/NHS. HATU generates a highly reactive HOAt ester intermediate that overcomes the steric hindrance. DIPEA is utilized in excess to neutralize the hydrochloride salt in situ, liberating the free base.

Materials:

-

((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride (1.0 equiv)

-

Target Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to pre-form the active ester.

-

Free-Basing & Coupling: Add the ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride (1.0 equiv) to the mixture, immediately followed by the dropwise addition of DIPEA (3.0 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 2–4 hours.

-

Validation & Quality Control (Self-Validating Step): Withdraw a 5 µL aliquot, dilute in 1 mL of 50:50 Acetonitrile:Water, and analyze via LC-MS. The system is validated when the extracted ion chromatogram (EIC) shows the complete disappearance of the m/z 150.09 peak (the free [M+H]⁺ of the aminocubane) and the emergence of the target amide mass. Actionable feedback: If the m/z 150.09 peak persists, add an additional 0.2 equiv of HATU and DIPEA and stir for 1 hour.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Oxidation of C1-Methanol to Carboxylic Acid

Causality & Logic: Converting the hydroxymethyl group to a carboxylic acid yields a highly valuable 1,4-amino acid bioisostere. The cubane cage possesses ~166 kcal/mol of strain energy. While kinetically stable due to orbital symmetry restrictions, harsh transition metal oxidants (e.g., KMnO₄) or strongly acidic conditions (Jones reagent) can promote unwanted cage rearrangement. TEMPO with BAIB provides a highly selective, mild, and metal-free environment to oxidize the primary alcohol to a carboxylic acid without jeopardizing the structural integrity of the cubane core.

Materials:

-

N-Protected 4-aminocubylmethanol (1.0 equiv) (Note: Ensure the amine is protected, e.g., as an amide or Boc-carbamate, prior to oxidation).

-

TEMPO (0.1 equiv)

-

Bis(acetoxy)iodo)benzene (BAIB) (2.2 equiv)

-

Dichloromethane (DCM) / Water (1:1 v/v)

Step-by-Step Procedure:

-

Setup: Dissolve the N-protected 4-aminocubylmethanol (1.0 equiv) in a 1:1 mixture of DCM and Water (0.1 M).

-

Initiation: Add TEMPO (0.1 equiv) to the biphasic mixture. The solution will turn slightly orange.

-

Oxidation: Add BAIB (2.2 equiv) portion-wise over 10 minutes. Stir the biphasic mixture vigorously at room temperature for 4 hours.

-

Validation & Quality Control (Self-Validating Step): The reaction progress is self-indicated by the consumption of the starting alcohol. Quench a 50 µL aliquot of the organic layer, evaporate, dissolve in CDCl₃, and run a rapid ¹H-NMR. The protocol is validated by the disappearance of the hydroxymethyl methylene protons (typically a singlet or doublet around 3.7 ppm) and the preservation of the cubane cage protons (multiplets between 3.8–4.3 ppm), confirming successful oxidation without cage degradation.

-

Workup: Separate the layers. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 10% aqueous Na₂S₂O₃ (to quench residual oxidant), followed by brine. Dry over Na₂SO₄ and concentrate.

References

-

National Center for Biotechnology Information. "((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride | C9H12ClNO | CID 132352688". PubChem. 2

-

Chalmers, B. A., et al. "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere". Angewandte Chemie International Edition, 2016.1

-

Tokyo Chemical Industry (TCI). "Cubane Building Blocks as Benzene Bioisosteres". TCI Chemicals. Link

-

Houston, S. D., et al. "The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement". Organic & Biomolecular Chemistry, 2019. 3

Sources

Application Notes & Protocols: Derivatizing the Amino Group of Aminocubanes for Advanced Chemical Synthesis

Abstract

The cubane scaffold has emerged as a fascinating and valuable building block in medicinal chemistry and materials science, primarily due to its unique three-dimensional structure and its role as a non-aromatic bioisostere for benzene rings.[1][2] Replacing a benzene ring with a cubane core can significantly improve a molecule's metabolic stability and solubility while maintaining or enhancing its biological activity.[1] Aminocubanes, which feature a reactive amino group on the strained cage, are particularly important synthons for introducing this scaffold into larger, more complex molecules. This guide provides an in-depth exploration of the key protocols for derivatizing the amino group of aminocubanes, focusing on N-acylation, N-sulfonylation, and N-alkylation. Authored from the perspective of an experienced application scientist, this document goes beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific synthetic challenges.

The Strategic Value of the Aminocubane Synthon

The landmark synthesis of cubane in 1964 by Eaton and Cole opened the door to a new class of three-dimensional molecular scaffolds.[1] The aminocubane moiety is a critical entry point for incorporating this unique structure into functional molecules. The primary amino group, while attached to a highly strained sp³-hybridized carbon, exhibits predictable and reliable reactivity, behaving much like a typical primary amine in many functional group transformations.[3] This "well-behaved" nature allows for the application of classical amine chemistry to create a diverse array of derivatives for screening in drug discovery and for the development of novel materials.[4]

The protocols detailed below provide robust methods for the three most common and synthetically useful transformations of the aminocubane amino group.

General Workflow for Aminocubane Derivatization

A generalized workflow for the successful derivatization, purification, and confirmation of aminocubane products is essential for reproducibility. The process involves careful selection of reagents and conditions, followed by a standard workup and rigorous characterization.

Caption: General experimental workflow for aminocubane derivatization.

Protocol I: N-Acylation for Amide Bond Formation

The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis and is a cornerstone of peptide chemistry and drug development. The N-acylation of aminocubane proceeds smoothly with acyl chlorides or activated esters to yield highly stable N-cubyl amides.

Causality and Experimental Design: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the aminocubane nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is required. Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) are critical to prevent the hydrolysis of the highly reactive acyl chloride.

Caption: Mechanism of N-acylation of aminocubane.

Detailed Experimental Protocol: Synthesis of N-(Cubyl)benzamide

Materials:

-

1-Aminocubane

-

Benzoyl chloride

-

Triethylamine (TEA), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-aminocubane (1.0 eq).

-

Dissolve the aminocubane in anhydrous DCM to a concentration of approximately 0.1 M.

-

Cool the flask to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 eq) to the solution dropwise via syringe. Stir for 5 minutes.

-

In a separate flask, prepare a solution of benzoyl chloride (1.1 eq) in a small volume of anhydrous DCM.

-

Add the benzoyl chloride solution to the stirred aminocubane solution dropwise over 10-15 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(cubyl)benzamide.

| Parameter | Condition/Reagent | Purpose |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent; prevents reagent hydrolysis. |

| Base | Triethylamine (TEA) | Scavenges HCl byproduct. |

| Temperature | 0 °C to Room Temperature | Controls initial reaction rate; allows completion. |

| Stoichiometry | Amine:Acyl Chloride:Base = 1:1.1:1.2 | Ensures complete consumption of starting amine. |

| Workup | Acid/Base Washes | Removes unreacted reagents and base salt. |

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a privileged functional group in medicinal chemistry, known for their chemical stability and ability to act as transition-state analogues or hydrogen bond donors/acceptors.[5] The reaction of aminocubane with a sulfonyl chloride, typically an arylsulfonyl chloride, provides a direct route to N-cubyl sulfonamides.

Causality and Experimental Design: The mechanism is analogous to N-acylation. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically performed in the presence of a base like pyridine, which can also serve as the solvent, to neutralize the generated HCl. The resulting sulfonamide is significantly less basic than the starting amine due to the powerful electron-withdrawing nature of the sulfonyl group.

Detailed Experimental Protocol: Synthesis of N-(Cubyl)benzenesulfonamide

Materials:

-

1-Aminocubane

-

Benzenesulfonyl chloride

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

2 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-aminocubane (1.0 eq) in anhydrous pyridine under an inert atmosphere. Cool the solution to 0 °C.

-

Add benzenesulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates completion).

-

Workup: Carefully pour the reaction mixture into ice-cold 2 M HCl. This will neutralize the pyridine and precipitate the product.

-

If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and dry.

-

If the product remains in solution, extract the aqueous mixture with DCM or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

| Parameter | Condition/Reagent | Purpose |

| Solvent/Base | Anhydrous Pyridine | Acts as both solvent and acid scavenger. |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and ensures completion. |

| Stoichiometry | Amine:Sulfonyl Chloride = 1:1.1 | Drives reaction forward. |

| Workup | Acidification | Neutralizes pyridine and aids product isolation. |

Protocol III: N-Alkylation

Direct N-alkylation of primary amines can be challenging due to the potential for over-alkylation, where the product secondary amine is often more nucleophilic than the starting primary amine, leading to tertiary amines and even quaternary ammonium salts.[6][7] However, for the synthesis of N-mono-alkylated aminocubanes, careful control of stoichiometry can provide the desired product.

Causality and Experimental Design: The reaction is a classic S_N2 displacement where the amine acts as the nucleophile and attacks the alkyl halide, displacing the halide leaving group. To favor mono-alkylation, a large excess of the starting aminocubane can be used, ensuring the alkyl halide is more likely to encounter a primary amine than the secondary amine product. A base is required to neutralize the HX acid formed.

Caption: Reaction pathway showing desired N-alkylation and subsequent over-alkylation side reactions.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-aminocubane

Materials:

-

1-Aminocubane

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), finely powdered

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine 1-aminocubane (2.0 to 3.0 eq) and finely powdered potassium carbonate (2.0 eq relative to benzyl bromide).

-

Add a suitable solvent such as acetonitrile or DMF.

-

Add benzyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-